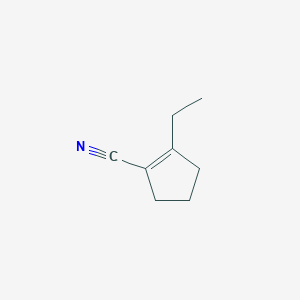![molecular formula C12H10N2O2S B14408623 4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile CAS No. 87388-29-2](/img/structure/B14408623.png)
4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a pyrrole ring with a carbonitrile group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-(methanesulfonyl)benzaldehyde with a suitable pyrrole derivative under acidic or basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of sulfonamide or thiol derivatives.
Aplicaciones Científicas De Investigación
4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methanesulfonyl)phenylacetic acid
- 4-(Methanesulfonyl)phenylacetaldehyde
- 4-(Methanesulfonyl)phenylamine
Uniqueness
4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile is unique due to the presence of both a pyrrole ring and a carbonitrile group, which are not commonly found together in similar compounds
Propiedades
Número CAS |
87388-29-2 |
|---|---|
Fórmula molecular |
C12H10N2O2S |
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
4-(2-methylsulfonylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O2S/c1-17(15,16)12-5-3-2-4-10(12)11-8-14-7-9(11)6-13/h2-5,7-8,14H,1H3 |
Clave InChI |
ZRUKIXGTYHYQAX-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC=C1C2=CNC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


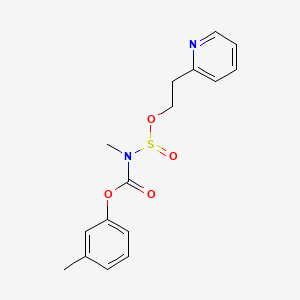
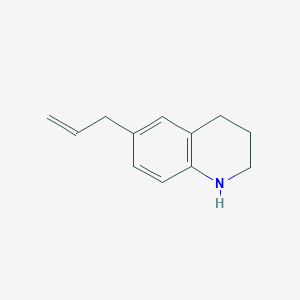
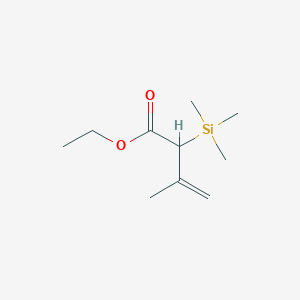

![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
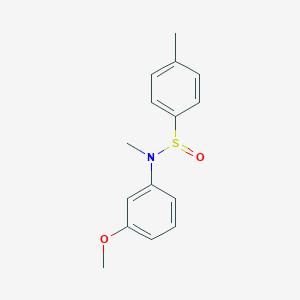
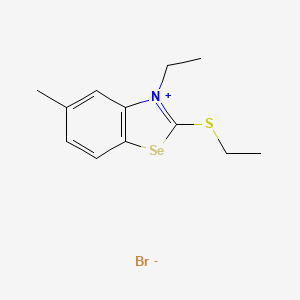



![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)
